2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol is an organic compound that features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The resulting Boc-protected amino acids can then be used as starting materials in various organic synthesis reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids are then subjected to coupling reactions with commonly used reagents to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing biochemical pathways and processes. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate:
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protection but differ in their amino acid backbones and functional groups.
Uniqueness
Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H21NO2 |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-ol |
InChI |
InChI=1S/C9H21NO2/c1-8(2,3)12-6-5-9(4,10)7-11/h11H,5-7,10H2,1-4H3 |
InChI Key |
BYCASTPZOVNGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.